molecular formula C24H20N4O6 B2622513 N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide CAS No. 923122-43-4

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2622513
CAS No.: 923122-43-4
M. Wt: 460.446
InChI Key: OUUJTYSIXYEQPR-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a synthetic chemical reagent of interest in medicinal chemistry and biochemical research. This molecule features a 1,3-benzodioxole moiety, a structural component found in various bioactive compounds , conjugated with a complex pyrido[3,2-d]pyrimidinedione core. The presence of the methylenedioxyphenyl group is often associated with specific interactions in biological systems . The intricate structure of this acetamide derivative suggests potential for use as a key intermediate or a functional probe in drug discovery programs. Its primary research applications may include exploration as a protein kinase inhibitor, given the pyridopyrimidinone scaffold's known affinity for enzyme binding sites, or as a tool compound in cellular signal transduction studies. Researchers can utilize this compound to investigate structure-activity relationships (SAR) and to develop novel therapeutic agents targeting various pathological pathways. Intended Use & Disclaimer: This product is provided 'For Research Use Only' (RUO). It is intended for laboratory research and chemical synthesis applications. It is not intended for use in humans, animals, or as a drug, diagnostic, or for any other clinical applications. The buyer assumes all responsibility for determining the suitability of this product for their intended purpose and for ensuring safe handling and use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O6/c1-32-17-7-4-15(5-8-17)12-28-23(30)22-18(3-2-10-25-22)27(24(28)31)13-21(29)26-16-6-9-19-20(11-16)34-14-33-19/h2-11H,12-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUJTYSIXYEQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide involves multiple steps, including the formation of the benzodioxole ring and the pyrido[3,2-d]pyrimidinyl moiety. Common synthetic routes include:

    Cyclization Reactions: Formation of the benzodioxole ring through cyclization of appropriate precursors.

    Condensation Reactions: Condensation of the methoxyphenyl group with the pyrido[3,2-d]pyrimidinyl moiety.

    Acylation: Introduction of the acetamide group through acylation reactions.

Industrial production methods often involve optimization of these steps to increase yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards desired products.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of mitochondrial membrane potential, which is crucial for the survival of glucose-starved tumor cells. This inhibition leads to the disruption of cellular energy production and induces cell death. The compound also affects the mechanistic target of rapamycin (mTOR) pathway, which is involved in cell growth and metabolism .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Modifications

Pyrido[3,2-d]pyrimidinone vs. Pyrimido[5,4-b]indole
  • Target Compound: Pyrido[3,2-d]pyrimidinone (two fused six-membered rings with two ketone groups).
  • Analog (CHEMBL1315363): Pyrimido[5,4-b]indole core with a sulfur-containing thioacetamide substituent .
Substituent Variations
  • Target Compound : 4-Methoxybenzyl group at position 3.
  • Analog (Example 83, ) : Fluorophenyl and isopropoxy groups on a pyrazolo[3,4-d]pyrimidine scaffold .
    • Impact : Fluorine substituents increase electronegativity and metabolic stability, whereas the methoxy group in the target compound may improve solubility.
Key Structural Differences
Feature Target Compound CHEMBL1315363 Example 83
Core Pyrido-pyrimidinone Pyrimido-indole Pyrazolo-pyrimidine
Substituent 4-Methoxybenzyl 4-Methoxyphenyl, thioacetamide Fluorophenyl, isopropoxy
Molecular Weight ~500 (estimated) 536.707 (exact) 571.198
Melting Point Not reported Not reported 302–304°C

Analytical Data and Spectral Comparisons

NMR Spectroscopy
  • Target Compound: Expected δH ~7.5–8.5 ppm for aromatic protons, with distinct shifts for the benzodioxole (δH ~6.8–7.0 ppm) and pyrido-pyrimidinone (δH ~8.2 ppm).
  • Analog () : Veronicoside analogs show δH ~7.3–7.7 ppm for benzoyl groups, differing by <0.5 ppm from vanilloyl substituents .
  • Analog () : Pyrimidine derivatives exhibit region-specific δH shifts (e.g., 29–36 ppm for substituent-sensitive protons) .
Mass Spectrometry
  • Target Compound : Predicted [M+H]+ ~500–510.
  • Analog () : [M+H]+ = 571.198, with fluorine isotopes aiding identification .

Bioactivity and Computational Similarity

  • Bioactivity Clustering (): Compounds with pyrido-pyrimidinone cores cluster with kinase inhibitors, suggesting shared target profiles .
  • Computational Similarity () :
    • Tanimoto scores >0.7 (MACCS fingerprints) indicate structural resemblance to pyrazolo-pyrimidines (e.g., Example 83) .
    • Low Dice scores (<0.5) with thioacetamide analogs highlight functional group disparities .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide (referred to as compound A) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly its anticancer activity and mechanisms of action.

Chemical Structure and Properties

Chemical Information:

  • Molecular Formula: C32H28N2O6
  • Molecular Weight: 536.6 g/mol
  • IUPAC Name: 2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3,4-dihydroisoquinoline-4-carboxamide
  • CAS Number: 1023415-57-7

The structure of compound A features a complex arrangement of aromatic rings and heterocyclic components that contribute to its biological activity.

Anticancer Properties

Research indicates that compound A exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program (NCI DTP) conducted screening on approximately sixty cancer cell lines representing different types of cancer. The results are summarized in Table 1 below.

Cancer Type Cell Line Sensitivity at 10 µM
LeukemiaK-562Sensitive
ColonHCT-15Slightly Sensitive
MelanomaSK-MEL-5Slightly Sensitive
BreastMCF7Not Sensitive

The compound showed low cytotoxicity overall but indicated selective sensitivity in leukemia cell lines, suggesting a potential therapeutic application in hematological malignancies .

The mechanism behind the anticancer activity of compound A appears to involve multiple pathways:

  • Inhibition of Cell Proliferation: Compound A disrupts the cell cycle in cancer cells, leading to reduced proliferation rates.
  • Induction of Apoptosis: It triggers programmed cell death in sensitive cancer cell lines through intrinsic apoptotic pathways.
  • Targeting Specific Signaling Pathways: The compound may inhibit key signaling pathways involved in tumor growth and metastasis.

Case Studies and Research Findings

A notable study published in Molecules explored the pharmacological profile of compound A and its derivatives. The study highlighted the structure–activity relationship (SAR) that underpins the efficacy of the compound against cancer cells. The findings suggest that modifications to the benzodioxole moiety can enhance anticancer activity while maintaining low toxicity levels .

Another investigation into the compound's effects on apoptosis revealed that it activates caspase pathways in K-562 cells, leading to increased apoptotic markers such as Annexin V positivity and PARP cleavage .

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